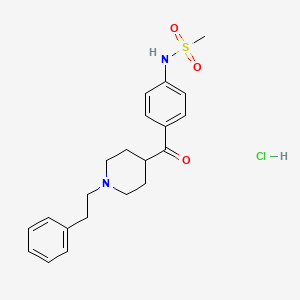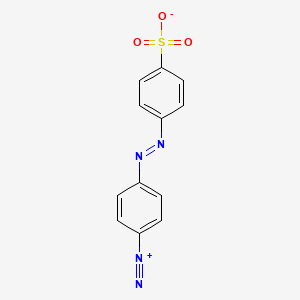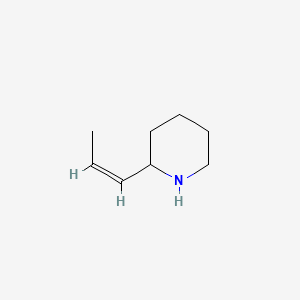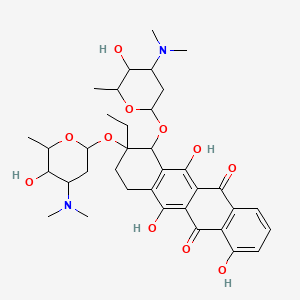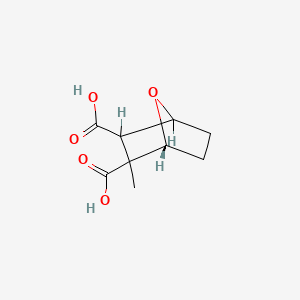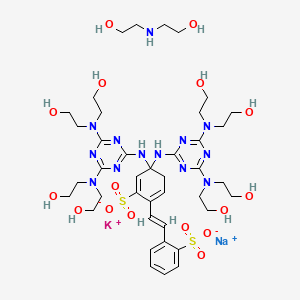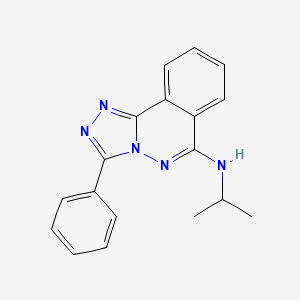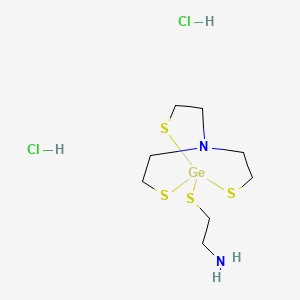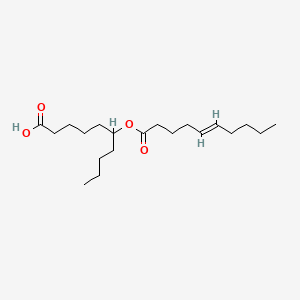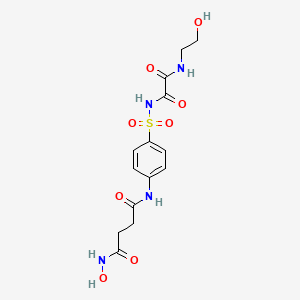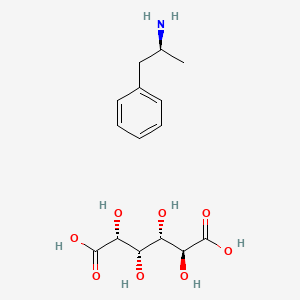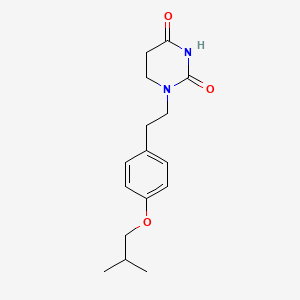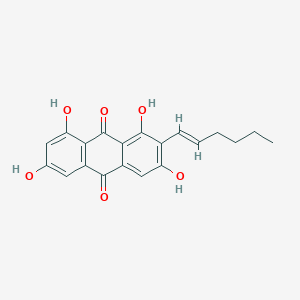
Averythrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Averythrin is a hydroxyanthraquinone compound with the molecular formula C20H18O6 and a molecular weight of 354.4 . It is a secondary metabolite produced by the fungus Aspergillus versicolor . This compound is known for its vibrant pigmentation and has been studied for its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Averythrin can be synthesized from its precursor, averantin, through a series of oxidation reactions . The synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus versicolor under specific conditions that promote the production of this metabolite . The fungus is grown in a nutrient-rich medium, and the this compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Averythrin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical properties .
Scientific Research Applications
Averythrin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying the chemical behavior of hydroxyanthraquinones.
Biology: It is studied for its role in fungal metabolism and its potential as a natural pigment.
Industry: this compound is used as a natural dye in textiles and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of averythrin involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Averythrin is part of a larger family of hydroxyanthraquinones, which includes compounds such as:
Emodin: Known for its laxative and anticancer properties.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial activities.
Aloe-emodin: Studied for its potential in treating skin diseases and cancer.
Uniqueness: this compound stands out due to its specific molecular structure and the unique biological activities it exhibits. Its vibrant pigmentation and potential therapeutic properties make it a compound of significant interest in various fields of research .
Properties
CAS No. |
25340-85-6 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-hex-1-enyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O6/c1-2-3-4-5-6-11-14(22)9-13-17(19(11)25)20(26)16-12(18(13)24)7-10(21)8-15(16)23/h5-9,21-23,25H,2-4H2,1H3/b6-5+ |
InChI Key |
RTXQNGWQTJTHCK-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Canonical SMILES |
CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
